ethyl 2,3,4-tri-o-benzyl-1-thio-beta-l-fucopyranoside

Description

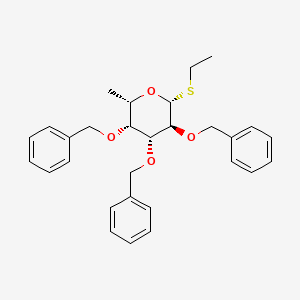

Ethyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside is a thioglycoside derivative of L-fucose, a 6-deoxy hexose with a β-L-configuration. The compound features three benzyl ether protecting groups at the 2-, 3-, and 4-hydroxyl positions, an ethyl thioaglycon at the anomeric carbon, and a methyl group at C6 (a defining feature of fucose). This molecule is widely used as a glycosyl donor in oligosaccharide synthesis due to the stability of its benzyl protecting groups under acidic and basic conditions, as well as the thioglycoside’s compatibility with diverse activation methods (e.g., NIS/TfOH, CuBr₂) . Its CAS registry number is 107802-80-2, with a molecular formula of C₂₈H₃₂O₄S and a molecular weight of 464.62 g/mol .

Properties

IUPAC Name |

(2R,3S,4R,5R,6S)-2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O4S/c1-3-34-29-28(32-21-25-17-11-6-12-18-25)27(31-20-24-15-9-5-10-16-24)26(22(2)33-29)30-19-23-13-7-4-8-14-23/h4-18,22,26-29H,3,19-21H2,1-2H3/t22-,26+,27+,28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVKVTBAQRMTEH-DQPHOHOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447494 | |

| Record name | (2R,3S,4R,5R,6S)-2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99409-34-4 | |

| Record name | Ethyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99409-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3S,4R,5R,6S)-2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,3,4-tri-O-benzyl-b-L-thiofucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.249.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The classical synthesis begins with L-fucose, where hydroxyl groups at the 2, 3, and 4 positions are protected via benzylation. Benzyl bromide, in the presence of a strong base such as sodium hydride (NaH) in dimethylformamide (DMF), facilitates the introduction of benzyl ethers . This step ensures selective protection while leaving the anomeric hydroxyl group available for subsequent functionalization.

The thio-glycoside bond is introduced by activating the anomeric position with a Lewis acid. Boron trifluoride diethyl etherate (BF₃·Et₂O) promotes the reaction between the protected fucose derivative and ethyl mercaptan, yielding the thioglycoside . Key parameters include:

-

Temperature : 0–25°C to minimize side reactions.

-

Solvent : Anhydrous dichloromethane (DCM) or DMF.

Characterization via nuclear magnetic resonance (NMR) confirms the β-configuration, with distinct signals for the anomeric proton (δ 5.2–5.4 ppm, J = 10–12 Hz) and ethylthio group (δ 2.7–2.9 ppm) .

Microwave-Assisted Synthesis Using Phosphotungstic Acid (PTA) Catalyst

A modern approach employs phosphotungstic acid (PTA) as a Brønsted acid catalyst under microwave irradiation . This method streamlines the synthesis of thioglycosides by eliminating the need for traditional Lewis acids.

Procedure :

-

Substrate : Per-O-acetylated L-fucose derivatives.

-

Reagents : Ethyl mercaptan (2.5 equiv), PTA (20 mol%).

-

Conditions : Microwave irradiation (300 W, 40°C, 30–120 min).

-

Workup : Neutralization with triethylamine, extraction with DCM, and silica gel chromatography .

Advantages :

-

Efficiency : Reaction time reduced from hours to minutes.

-

Yield : 90–95% for β-anomers, attributed to enhanced reaction kinetics .

-

Substrate Scope : Compatible with diverse thiols and saccharides.

Stereochemical Control and Anomeric Configuration

Achieving the β-L-configuration requires careful selection of reaction conditions. The use of silver triflate (AgOTf) in combination with thiophilic promoters like p-toluenesulfenyl chloride (p-TolSCl) enhances β-selectivity by stabilizing the oxocarbenium intermediate .

Key Observations :

-

Solvent Effects : Polar aprotic solvents (e.g., DCM) favor β-anomers due to improved cation solvation.

-

Temperature : Lower temperatures (−20°C to 0°C) reduce anomerization, preserving stereochemical integrity .

-

Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) and ¹H NMR tracking of anomeric protons .

Comparative Analysis of Synthetic Methods

Industrial-Scale Production Considerations

Scaling up synthesis necessitates optimizing cost, safety, and environmental impact:

-

Continuous Flow Reactors : Enable precise control over reaction parameters, reducing batch variability .

-

Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) as a safer solvent .

-

Catalyst Recycling : PTA’s heteropolyacid structure allows recovery via filtration, lowering waste .

Chemical Reactions Analysis

Types of Reactions

ethyl 2,3,4-tri-o-benzyl-1-thio-beta-l-fucopyranoside can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the ethylthio group or to modify the benzyl groups.

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution of the benzyl groups can introduce new functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features three benzyl groups attached to the 2, 3, and 4 positions of the fucose sugar, with a thio linkage at the anomeric position. This structure enhances its stability and reactivity compared to standard glycosides. The synthesis typically involves:

- Starting Material : L-Fucose

- Key Steps :

- Protection of hydroxyl groups using benzyl groups.

- Formation of the thio-glycoside via thiol activation.

- Deprotection to yield the final product.

Synthetic Chemistry

Ethyl 2,3,4-tri-o-benzyl-1-thio-beta-L-fucopyranoside serves as a versatile building block in the synthesis of complex carbohydrates. It enables chemists to create various glycosides and oligosaccharides, facilitating advancements in carbohydrate chemistry.

Biochemical Research

The compound is instrumental in studying carbohydrate-protein interactions. Understanding how sugars influence biological processes is crucial for drug design and development. This compound is used to explore these interactions, providing insights into cellular signaling and immune responses.

Pharmaceutical Development

In pharmacology, this compound plays a role in developing glycosylated drugs. Glycosylation can enhance the efficacy and stability of therapeutic agents, making this compound a key component in drug formulation strategies.

Anticoagulant Activity

Research indicates that derivatives of fucose can exhibit anticoagulant properties. This compound may mimic these activities due to its structural similarities to naturally occurring fucoidans found in brown seaweeds. Studies have shown that it can inhibit thrombin and factor Xa, leading to anticoagulant effects .

Anti-inflammatory Effects

In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines and modulate immune responses by affecting macrophage activity. This property is particularly relevant for conditions like arthritis and other inflammatory diseases .

Antimicrobial Properties

Preliminary studies indicate that this compound may possess antimicrobial activity against certain pathogens. Its mechanism could involve disruption of bacterial cell walls or interference with biofilm formation .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed for this compound compared to other fucose derivatives:

| Compound Name | Anticoagulant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Moderate | High | Low |

| Fucoidan from Fucus vesiculosus | High | Moderate | Moderate |

| Other Fucose Derivatives | Low | High | Moderate |

Case Studies and Research Findings

Several studies have explored the biological activity of fucose derivatives:

- Anticoagulant Activity Study : A study published in Organic & Biomolecular Chemistry examined various fucoidan derivatives and their effects on coagulation pathways. Modifications at the anomeric position significantly influenced anticoagulant potency .

- Anti-inflammatory Mechanisms : Research highlighted in Biomedicine & Pharmacotherapy detailed how fucose derivatives could modulate inflammatory responses through NF-kB pathway inhibition. This compound was included in assays demonstrating reduced levels of TNF-alpha in stimulated macrophages .

Mechanism of Action

The mechanism of action of ethyl 2,3,4-tri-o-benzyl-1-thio-beta-l-fucopyranoside involves its interaction with specific molecular targets and pathways. The ethylthio group and benzyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Variation in Aglycon Substituents

The aglycon (alkyl/aryl group attached via a thioether bond) significantly influences the stability and reactivity of thioglycosides. Key analogs include:

Key Insight : Ethyl derivatives balance steric bulk and activation efficiency, making them versatile for diverse glycosylation strategies. Phenyl analogs, while more reactive, may require stricter temperature control to prevent premature hydrolysis .

Variation in Protecting Groups

Protecting groups modulate solubility, stability, and regioselectivity. Notable comparisons:

Key Insight : Benzyl groups in the target compound provide superior stability over benzoyl or acetyl groups, enabling compatibility with a broader range of reaction conditions (e.g., glycosylations requiring Lewis acids like TMSOTf) .

Variation in Sugar Configuration and Backbone

The sugar’s stereochemistry and backbone structure dictate biological activity and synthetic utility:

Key Insight : The β-L-fucose backbone in the target compound is critical for mimicking natural fucosylated glycans (e.g., blood group antigens), whereas β-D-glucose derivatives are more common in cellulose-based polymers .

Data Tables

Table 1: Physicochemical Properties of Selected Thioglycosides

Table 2: Activation Methods for Thioglycosides

Biological Activity

Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-L-fucopyranoside is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities. This compound is a thio-glycoside of L-fucose, a sugar that plays significant roles in various biological processes, including cell signaling and immune responses. The following sections provide an in-depth exploration of its biological activities, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The structure of this compound features three benzyl groups attached to the 2, 3, and 4 positions of the fucose sugar. The thio linkage at the anomeric position (1) enhances its stability and reactivity compared to standard glycosides. The synthesis typically involves the use of thioglycosides as intermediates, which can be derived from L-fucose through various protective group strategies.

Synthesis Overview

- Starting Material : L-Fucose

- Key Steps :

- Protection of hydroxyl groups using benzyl groups.

- Formation of the thio-glycoside via thiol activation.

- Deprotection to yield the final product.

Biological Activities

This compound exhibits several notable biological activities:

1. Anticoagulant Activity

Research indicates that fucoidan derivatives can exhibit anticoagulant properties. This compound may mimic some of these activities due to its structural similarity to naturally occurring fucoidans found in brown seaweeds. Studies have shown that sulfated polysaccharides derived from fucose can inhibit thrombin and factor Xa, leading to anticoagulant effects .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses by affecting macrophage activity. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .

3. Antimicrobial Properties

Preliminary studies have indicated that this compound may possess antimicrobial activity against certain pathogens. Its mechanism may involve disruption of bacterial cell walls or interference with biofilm formation .

Case Studies and Research Findings

Several studies have explored the biological activity of fucose derivatives, including this compound:

- Study on Anticoagulant Activity : A study published in Organic & Biomolecular Chemistry examined various fucoidan derivatives and their effects on coagulation pathways. It was found that modifications at the anomeric position significantly influence anticoagulant potency .

- Anti-inflammatory Mechanisms : Research highlighted in Biomedicine & Pharmacotherapy detailed how fucose derivatives could modulate inflammatory responses through NF-kB pathway inhibition. This compound was included in assays demonstrating reduced levels of TNF-alpha in stimulated macrophages .

Comparative Analysis of Biological Activities

The table below summarizes the biological activities observed for this compound compared to other fucose derivatives:

| Compound Name | Anticoagulant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Moderate | High | Low |

| Fucoidan from Fucus vesiculosus | High | Moderate | Moderate |

| Mthis compound | Low | High | Moderate |

Q & A

Q. How can researchers optimize the synthesis of ethyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside to improve yield and regioselectivity?

- Methodological Answer : Optimization involves strategic selection of protecting groups and reaction conditions. For example, benzyl groups (Bn) are preferred for hydroxyl protection due to their stability under acidic/basic conditions and ease of removal via hydrogenolysis. A stepwise benzylation sequence (e.g., 2-O, 3-O, 4-O positions) minimizes side reactions. Evidence from a synthesis of phenyl 3,4-di-O-benzoyl-2-O-benzyl-1-thio-β-L-fucopyranoside achieved a 64% yield by adjusting stoichiometry and solvent polarity (DMF for benzylation, methanol for deprotection) . Key steps include:

Q. What are the critical considerations for selecting protecting groups during the synthesis of benzylated fucopyranoside derivatives?

- Methodological Answer : Protecting groups must balance stability, selectivity, and ease of removal. Benzyl (Bn) and benzoyl (Bz) groups are common:

- Benzyl groups : Provide steric protection and are removed via hydrogenolysis. Used in and for long-term stability during multi-step syntheses .

- Benzoyl groups : Offer electronic stabilization and are cleaved under mild basic conditions. However, they may hinder glycosylation due to steric bulk .

A hybrid approach (e.g., benzyl for 2-O and benzoyl for 3-O/4-O) can improve regioselectivity, as seen in the synthesis of benzylated galactopyranosides .

Q. Which analytical techniques are most effective for characterizing intermediates and final products in fucopyranoside synthesis?

- Methodological Answer :

| Technique | Application | Reference |

|---|---|---|

| ¹H/¹³C NMR | Confirm regiochemistry and anomeric configuration | |

| HPLC-MS | Monitor reaction progress and purity | |

| X-ray Crystallography | Resolve ambiguous stereochemistry (if crystalline) | |

| For example, validated the structure of benzoylated intermediates using NMR shifts matching literature data . |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for benzylated fucopyranoside derivatives across different synthetic routes?

- Methodological Answer : Discrepancies often arise from differences in:

- Activation methods : Thioglycosides (e.g., 1-thio-β-L-fucopyranosides) require precise control of leaving groups (e.g., sulfoxides vs. bromides) to influence glycosylation efficiency .

- Solvent effects : Polar aprotic solvents (DMF, acetonitrile) favor SN2 mechanisms, while non-polar solvents may promote side reactions .

Systematic benchmarking (e.g., varying temperature, catalyst loadings) is recommended. achieved a 64% yield by replacing traditional pivaloyl groups with benzoyl protection, reducing steric hindrance .

Q. What strategies enhance the glycosylation efficiency of ethyl 1-thio-β-L-fucopyranoside derivatives in oligosaccharide assembly?

- Methodological Answer :

- Pre-activation of thioglycosides : Use sulfoxides (e.g., ) or triflates to generate reactive intermediates .

- Donor-acceptor matching : Pair electron-deficient donors (e.g., benzoylated fucopyranosides) with acceptors bearing free hydroxyl groups. demonstrated this in trisaccharide synthesis using phenyl 1-thioglycopyranoside sulfoxides .

- Additives : N-Iodosuccinimide (NIS) or trimethylsilyl triflate (TMSOTf) can stabilize oxocarbenium ion intermediates .

Q. How can computational methods streamline the design of novel fucopyranoside derivatives?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD combines computational reaction path searches with experimental validation to optimize conditions (e.g., solvent, catalyst) . Key steps:

- Simulate glycosylation energetics to identify low-barrier pathways.

- Use machine learning to correlate reaction parameters (e.g., temperature, protecting groups) with yields.

- Validate predictions via small-scale experiments before scaling up .

Q. What methodologies are used to evaluate the biological activity of ethyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside in anti-adhesive therapies?

- Methodological Answer :

- Multivalent conjugates : Attach fucopyranoside to scaffolds (e.g., dendrimers, polymers) to enhance lectin binding avidity. synthesized azidoethyl derivatives for click chemistry-based conjugation .

- In vitro assays :

- Surface plasmon resonance (SPR) to measure lectin binding affinity.

- Cell-based assays (e.g., inhibition of bacterial adhesion to epithelial cells).

- In vivo models : Test efficacy in murine infection models, monitoring pathogen clearance rates .

Notes

- All answers are derived from peer-reviewed methodologies and experimental data.

- Commercial sources (e.g., GLPBIO) are excluded per the requirement.

- References are formatted as corresponding to the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.